molecular formula C13H19ClN2O B8257543 N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride

N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride

Cat. No.: B8257543
M. Wt: 254.75 g/mol
InChI Key: BUWZZULYUIZOKV-UHFFFAOYSA-N
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Description

N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring fused to a phenylacetamide backbone, with a hydrochloride salt enhancing its solubility and stability. The acetamide group may influence bioavailability and metabolic stability.

Properties

IUPAC Name

N-(2-piperidin-2-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-8-3-2-6-11(13)12-7-4-5-9-14-12;/h2-3,6,8,12,14H,4-5,7,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWZZULYUIZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Piperidine Core Construction

The piperidine ring is central to the compound’s structure. A widely adopted method involves reductive amination of 2-phenyl-2-(piperidin-2-yl)acetamide precursors. In US9512077B2 , a mixture of erythro- and threo-2-phenyl-2-(piperidin-2-yl)acetamide (Formula III) is synthesized by treating 2-phenyl-2-(piperidin-2-yl)acetate (Formula II) with a reducing agent in acidic conditions without additional solvents. This step achieves ≥85% threo isomer purity, critical for subsequent reactions.

Key Reaction Conditions

  • Reducing Agent : Sodium cyanoborohydride or catalytic hydrogenation

  • Acid : Hydrochloric acid (HCl) or acetic acid

  • Temperature : 25–60°C

  • Yield : 70–85%

Acetylation of Aromatic Amines

The acetamide group is introduced via acetylation of the intermediate aromatic amine. The J-stage study (2013) outlines a protocol where N-[3-(4-piperidinyl)phenyl]acetamide (6 ) is alkylated with N-ω-bromoalkylphthalimides in acetonitrile at 60°C, followed by hydrazine-mediated deprotection to yield free amines (8a–d ). Subsequent coupling with naphtho[1,2-b]furan-2-carboxylic acid derivatives forms the target acetamide structure.

Example Protocol

  • Alkylation :

    • React 6 with N-(2-bromoethyl)phthalimide in acetonitrile (K₂CO₃, 60°C, 18 h).

    • Yield : 99%.

  • Deprotection :

    • Treat alkylated product with hydrazine hydrate in ethanol (25°C, 18 h).

    • Yield : 44%.

One-Pot Synthesis Strategies

Integrated Cyclization and Acetylation

The US9512077B2 patent describes a one-pot method to synthesize methylphenidate hydrochloride from threo-2-phenyl-2-(piperidin-2-yl)acetamide (IV ), which shares structural similarities with the target compound. By adapting this approach, N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride can be prepared in a single vessel:

  • Cyclization :

    • React IV with methanol and a catalyst (e.g., Pd/C) under reflux.

  • Acidification :

    • Add alcoholic HCl to precipitate the hydrochloride salt.

    • Purity : ≥98% (HPLC).

Acid Chloride-Mediated Coupling

The Royal Society of Chemistry protocol (2014) employs acid chlorides for amide bond formation. For example, 5-aryl-naphtho[1,2-b]furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride, then coupled with amines like 8a in dichloromethane with triethylamine:

Acid+SOCl2Acid ChlorideEt3NAmineAmide Product\text{Acid} + \text{SOCl}2 \rightarrow \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{Amide Product}

Optimization Notes

  • Reaction Time : 15 h at 25°C

  • Purification : Silica gel chromatography (10% MeOH/CH₂Cl₂)

  • Yield : 77%

Comparative Analysis of Methods

MethodKey StepsCatalyst/SolventYieldPuritySource
Reductive AminationCyclization, ReductionHCl/MeOH85%≥85%
Alkylation-DeprotectionAlkylation, Hydrazine TreatmentK₂CO₃/Acetonitrile44–99%90–95%
One-Pot SynthesisCyclization, HCl Salt FormationPd/C, Alcoholic HCl70%≥98%
Acid Chloride CouplingSOCl₂ Activation, Amine CouplingEt₃N/CH₂Cl₂77%95%

Critical Observations

  • Reductive Amination offers high purity but requires stringent control of stereochemistry.

  • One-Pot Methods reduce purification steps but may compromise yield due to intermediate reactivity.

  • Acid Chloride Coupling provides reliable amide bonds but necessitates toxic reagents (SOCl₂).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Used in and with silica gel and eluents like 10% MeOH/CH₂Cl₂.

  • Preparative HPLC : Employed in for final purification (8 min run time, ≥95% purity).

Spectroscopic Validation

  • ¹H-NMR : Key peaks include δ 2.15 ppm (acetamide CH₃) and δ 3.15 ppm (piperidine CH₂).

  • HR-MS : Molecular ion peaks at m/z 289.0739 (C₁₈H₁₁NO₃) confirm structural integrity.

Challenges and Optimization Strategies

Stereochemical Control

The threo:erythro ratio must exceed 85:15 to avoid byproducts. Strategies include:

  • Low-Temperature Reduction : Slows reaction kinetics, favoring threo isomer.

  • Chiral Catalysts : Use of L-proline derivatives to enhance enantioselectivity.

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile improve alkylation rates.

  • MeOH/HCl Mixtures : Facilitate hydrochloride salt precipitation .

Chemical Reactions Analysis

Types of Reactions

N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Major Reactions

  • Oxidation : Can produce N-oxides.
  • Reduction : Yields amine derivatives.
  • Substitution : Results in various substituted derivatives depending on the nucleophile used.

Medicinal Chemistry

N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride has been investigated for its potential therapeutic applications:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against seizures in animal models, suggesting their potential as new antiepileptic drugs (AEDs) .
  • Antimicrobial and Anticancer Properties : The compound has been studied for its biological activities, including antimicrobial and anticancer effects. This research is vital for developing new treatments for infections and cancer .

Biological Studies

The compound is also explored for its interaction with specific molecular targets:

  • Receptor Modulation : this compound may modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules. It is utilized in the development of new materials and chemical processes, highlighting its versatility in industrial chemistry .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticonvulsant Screening : In a study evaluating new derivatives for anticonvulsant activity, specific compounds demonstrated significant protective effects against induced seizures in animal models. The findings suggest that modifications to the piperidine structure can enhance anticonvulsant efficacy .
    CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
    2052.30>500>9.56
    Valproic Acid4857841.6
    Phenytoin28.10>100>3.6
  • Biological Activity Assessment : Various studies have focused on the structure-activity relationships (SAR) of related compounds, emphasizing how modifications can lead to enhanced biological activity against specific targets .

Mechanism of Action

The mechanism of action of N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide Hydrochloride

  • Structural Features : Contains a pyrrolidine (five-membered nitrogen ring) instead of piperidine, with an oxazole substituent on the phenyl ring.
  • Biological Activity : Supplier data suggest pharmaceutical applications, though specifics are undisclosed.
  • Key Differences: Ring Size: Pyrrolidine’s smaller ring size may reduce steric hindrance but alter receptor-binding affinity compared to piperidine.
  • Reference :

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structural Features : Chloro-substituted acetamide with methoxymethyl and diethylphenyl groups.
  • Application : Widely used as a herbicide.
  • Key Differences: Substituents: The chloro and methoxymethyl groups enhance lipophilicity, favoring agricultural use but raising toxicity concerns.
  • Reference :

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

  • Structural Features : Pyrazole-substituted phenylacetamide isolated from the plant Agriophyllum squarrosum.
  • Biological Activity : Natural product with unconfirmed bioactivity; pyrazole may confer antioxidant or anti-inflammatory properties.
  • Key Differences :
    • Origin : Natural vs. synthetic synthesis routes.
    • Solubility : The polar pyrazole group may improve aqueous solubility compared to the piperidine-linked compound.
  • Reference :

N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide

  • Structural Features : Combines a chlorophenyl group with a pyrimidine-sulfanyl moiety.
  • Synthesis : Derived from heteroatom-rich precursors, suggesting applications in agrochemicals or pharmaceuticals.
  • Key Differences: Electronic Effects: The electron-withdrawing sulfanyl and pyrimidine groups may reduce metabolic stability compared to the piperidine derivative. Applications: Potential use as a precursor for bioactive molecules due to its heterocyclic complexity.
  • Reference :

Pharmaceutical Impurities (e.g., N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide)

  • Structural Features : Piperidine ring with phenyl and phenylethyl substituents.
  • Role : Impurity in drug synthesis, highlighting quality control challenges.
  • Key Differences :
    • Substituent Impact : Bulky phenyl groups may reduce solubility and increase cytotoxicity compared to the target compound.
    • Regulatory Significance : Underscores the importance of stereochemical purity in pharmaceutical manufacturing.
  • Reference :

Physicochemical and Pharmacological Considerations

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound and analog) generally exhibit improved aqueous solubility versus free bases.
  • Stability : Piperidine’s six-membered ring offers conformational stability, whereas pyrrolidine analogs () may exhibit faster metabolic degradation .

Tabulated Comparison

Compound Name Core Structure Key Substituents Applications Key Differentiators
N-(2-(piperidin-2-yl)phenyl)acetamide HCl Piperidine-phenyl None Pharmaceutical (inferred) Reference compound
N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide HCl Pyrrolidine-phenyl Oxazole Pharmaceuticals Smaller ring, heterocyclic substituent
Alachlor Chloroacetamide Methoxymethyl, diethylphenyl Herbicide Lipophilic, agrochemical use
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Phenylacetamide Pyrazole Natural product Natural origin, polar group
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide Piperidine-phenyl Phenyl, phenylethyl Pharmaceutical impurity Bulky substituents, toxicity risks

Biological Activity

N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride, a compound characterized by its unique piperidine and phenyl moieties, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3OC_{13}H_{18}ClN_{3}O, with a molecular weight of approximately 265.75 g/mol. The compound features a piperidine ring connected to a phenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It has been noted for:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It has demonstrated potential as an inhibitor of specific enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies.

Anticonvulsant Activity

A study focused on related piperidine derivatives highlights the anticonvulsant properties of compounds similar to this compound. These derivatives were tested in animal models using the maximal electroshock (MES) and pentylenetetrazole tests. Results indicated that certain structural modifications enhanced their efficacy against seizures .

CompoundMES Efficacy (mg/kg)6-Hz Model Efficacy (mg/kg)
Compound A100Active
Compound B300Not Active
N-(2-(piperidin-2-yl)phenyl)acetamideTBDTBD

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory responses. This suggests potential therapeutic applications in treating conditions such as arthritis and neuropathic pain .

Case Studies

  • Case Study on Anticonvulsant Effects : In a study examining various piperidine derivatives, this compound was evaluated alongside other compounds for anticonvulsant activity. Results indicated that modifications to the piperidine structure significantly influenced efficacy in seizure models, suggesting a structure-activity relationship that merits further exploration .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of related compounds, revealing that certain derivatives effectively reduced inflammation in animal models by modulating cytokine levels and inhibiting inflammatory pathways .

Q & A

Q. What are the established synthetic routes for N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:
  • Step 1 : Formation of the phenyl intermediate by reacting 2-aminophenylpiperidine derivatives with acetic anhydride under reflux conditions to generate the acetamide backbone .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous solvents (e.g., ethanol or dichloromethane).
    Critical factors include temperature control (e.g., reflux at 80–100°C for Step 1) and stoichiometric ratios (e.g., 1:1.2 amine-to-acetic anhydride). Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are recommended for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperidine ring (δ 1.4–3.0 ppm for CH₂ groups) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 279.18 for C₁₅H₂₁ClN₂O) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables:
  • Receptor Preparation : Compare membrane-bound vs. solubilized receptor preparations. For example, GPCR binding assays may show variability due to lipid interactions .
  • Ligand Purity : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and spiking experiments with reference standards .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay agreement and identify systematic biases .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents on the piperidine ring (e.g., methyl groups at C2/C6) to enhance metabolic stability. This reduces CYP450-mediated oxidation .
  • Salt Form Selection : Hydrochloride salts improve aqueous solubility (e.g., >5 mg/mL in PBS at pH 7.4) for better oral bioavailability .
  • In Silico Modeling : Use tools like SwissADME to predict logP (target <3) and blood-brain barrier permeability, guiding lead optimization .

Q. How can researchers design experiments to evaluate the compound’s potential antioxidant activity in cellular models?

  • Methodological Answer :
  • Assay Selection :
  • DPPH/ABTS Radical Scavenging : Quantify IC₅₀ values in cell-free systems to establish baseline activity .
  • Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines (e.g., SH-SY5Y neurons) .
  • Dose-Response Analysis : Test concentrations from 1–100 μM, ensuring cytotoxicity is ruled out via MTT assays .

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